Cas no 1354952-37-6 (1-(2-aminoethyl)piperidine-2,6-dione hydrochloride)

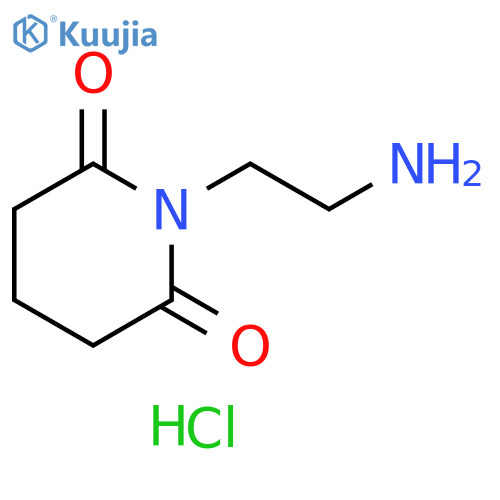

1354952-37-6 structure

商品名:1-(2-aminoethyl)piperidine-2,6-dione hydrochloride

CAS番号:1354952-37-6

MF:C7H13ClN2O2

メガワット:192.643320798874

CID:4592500

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride

-

- インチ: 1S/C7H12N2O2.ClH/c8-4-5-9-6(10)2-1-3-7(9)11;/h1-5,8H2;1H

- InChIKey: GGAPNBLDVRLPDR-UHFFFAOYSA-N

- ほほえんだ: C(N1C(CCCC1=O)=O)CN.Cl

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 147.3±0.0 °C

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-1G |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 1g |

¥ 2,884.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-10G |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 10g |

¥ 12,810.00 | 2023-03-15 | |

| Enamine | EN300-92012-0.05g |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 0.05g |

$188.0 | 2024-05-21 | |

| TRC | A595453-100mg |

1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride |

1354952-37-6 | 100mg |

$ 275.00 | 2022-06-08 | ||

| 1PlusChem | 1P019SNI-10g |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 10g |

$4388.00 | 2023-12-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-100mg |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 100mg |

¥849.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-250mg |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 250mg |

¥1134.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-10g |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 10g |

¥12578.0 | 2024-04-24 | |

| 1PlusChem | 1P019SNI-500mg |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 500mg |

$842.00 | 2025-03-03 | |

| Aaron | AR019SVU-5g |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |

1354952-37-6 | 95% | 5g |

$3270.00 | 2023-12-16 |

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1354952-37-6 (1-(2-aminoethyl)piperidine-2,6-dione hydrochloride) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354952-37-6)1-(2-aminoethyl)piperidine-2,6-dione hydrochloride

清らかである:99%

はかる:1g

価格 ($):436.0